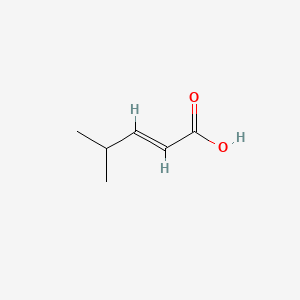
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group and a pyridinyl group, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and benzylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting the aldehyde with benzylamine in the presence of a reducing agent like sodium borohydride.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield. This often includes:
Catalytic Hydrogenation: To ensure high enantiomeric purity, catalytic hydrogenation may be employed.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors can be used to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the pyridinyl or benzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the pyrrolidine ring.
Reduction Products: Alcohols formed from the carboxylic acid group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly in the development of central nervous system agents.
Biological Studies: The compound is used to study receptor-ligand interactions and enzyme inhibition.
Pharmaceutical Research: It is a key intermediate in the synthesis of potential therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: By interacting with cellular signaling pathways, it can alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-1-methyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
Uniqueness
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of the benzyl group enhances its lipophilicity and receptor binding affinity, making it a valuable compound in drug discovery.
Properties
CAS No. |
2307780-35-2 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



